molecular formula C13H12Cl2O3 B6277441 methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate CAS No. 2763759-60-8

methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate

Cat. No. B6277441
CAS RN: 2763759-60-8
M. Wt: 287.1
InChI Key:
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Description

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate (MDCB) is a novel and promising synthetic compound that has been studied for its potential applications in a variety of scientific fields. MDCB is a cyclobutane-based derivative of 3,5-dichlorobenzoyl chloride and has been found to possess a wide range of biological, biochemical, and physiological properties. This article will provide an overview of MDCB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. In biochemistry, methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate has been found to possess antioxidant and anti-inflammatory properties, and has been studied for its potential to inhibit the growth of certain cancer cell lines. In pharmacology, methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate has been studied for its potential to act as a drug delivery system, as well as its potential to inhibit the growth of certain bacteria. In toxicology, methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate has been studied for its potential to induce apoptosis in cancer cells.

Mechanism of Action

The exact mechanism of action of methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate is not yet fully understood. However, it is believed that methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate binds to certain cellular proteins, which in turn modulates the activity of certain enzymes and other proteins. This modulation of enzyme activity is thought to be responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate has been found to possess a wide range of biochemical and physiological effects. For example, methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate has been found to inhibit the growth of certain cancer cell lines, as well as to induce apoptosis in cancer cells. In addition, methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate has been found to possess antioxidant and anti-inflammatory properties, and has been studied for its potential to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and can be stored in its pure form for long periods of time. Additionally, methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate is relatively stable, and can be used in a wide range of concentrations without significant loss of activity. However, there are some limitations to using methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate in laboratory experiments. For example, it is relatively expensive to synthesize, and it can be difficult to obtain in its pure form.

Future Directions

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate has a wide range of potential future applications. For example, further research could be done to explore its potential as a drug delivery system, as well as its potential to inhibit the growth of certain bacteria. Additionally, further research could be done to explore its potential to inhibit the growth of certain cancer cell lines and to induce apoptosis in cancer cells. Furthermore, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be done to explore its potential to modulate the activity of certain enzymes and other proteins.

Synthesis Methods

Methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate is synthesized via a four-step reaction, beginning with the reaction of 3,5-dichlorobenzoyl chloride with 2-methyl-2-butene in the presence of a base, such as potassium hydroxide. This reaction produces an intermediate compound, which is then reacted with anhydrous sodium carbonate to form an intermediate product. This intermediate product is then reacted with sodium borohydride to form the final product, methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate involves the reaction of 3,5-dichlorobenzoic acid with cyclobutanone followed by esterification with methanol.", "Starting Materials": [ "3,5-dichlorobenzoic acid", "cyclobutanone", "methanol", "sodium hydroxide", "sulfuric acid", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 3,5-dichlorobenzoic acid (1.0 eq) in sulfuric acid and add sodium hydroxide (1.1 eq) to adjust the pH to 7-8.", "Step 2: Add cyclobutanone (1.1 eq) to the reaction mixture and heat at reflux for 4-6 hours.", "Step 3: Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over magnesium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in methanol (1.5 eq) and add sulfuric acid (catalytic amount).", "Step 6: Heat the reaction mixture at reflux for 4-6 hours.", "Step 7: Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over magnesium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the final product, methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate." ] }

CAS RN

2763759-60-8

Product Name

methyl 1-(3,5-dichlorobenzoyl)cyclobutane-1-carboxylate

Molecular Formula

C13H12Cl2O3

Molecular Weight

287.1

Purity

95

Origin of Product

United States

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